![molecular formula C14H13NO B7561461 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine](/img/structure/B7561461.png)
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine, also known as CP-99,994, is a synthetic compound that belongs to the class of benzooxazines. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine acts as a selective antagonist of the vasopressin V1b receptor and a partial agonist of the oxytocin receptor. It has been shown to increase the release of oxytocin in the brain, which in turn regulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the amygdala, two key brain regions involved in stress response and emotional processing.
Biochemical and Physiological Effects
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine has been shown to reduce anxiety-like behavior and improve social interaction in animal models. It has also been shown to attenuate the stress-induced activation of the HPA axis and the release of corticotropin-releasing hormone (CRH) in the brain. Moreover, 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine has been shown to modulate the activity of the dopaminergic system, which is involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine is a highly selective and potent compound that can be used to study the role of oxytocin and vasopressin in various neurological and psychiatric disorders. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and data interpretation.
Orientations Futures
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine has the potential to be developed as a novel therapeutic agent for various neurological and psychiatric disorders. Future research directions could include investigating its efficacy and safety in clinical trials, exploring its mechanism of action in more detail, and developing more stable and soluble analogs for experimental and clinical use. Moreover, 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine could be used as a tool compound to study the role of oxytocin and vasopressin in various brain functions and behaviors.
Conclusion
In conclusion, 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of the oxytocin and vasopressin systems makes it a valuable tool for investigating the role of these neuropeptides in brain function and behavior. Further research is needed to fully understand the mechanism of action and potential clinical applications of 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine.
Méthodes De Synthèse
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine can be synthesized through a multi-step process involving the reaction of 2-phenylphenol with formaldehyde and ammonium chloride, followed by cyclization and reduction. The purity and yield of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to modulate the activity of the neuropeptide oxytocin, which plays a crucial role in social behavior and emotional regulation.
Propriétés
IUPAC Name |
(3S)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenyl-3,4-dihydro-2H-benzo[B][1,4]oxazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.